Nickel chromate

Vue d'ensemble

Description

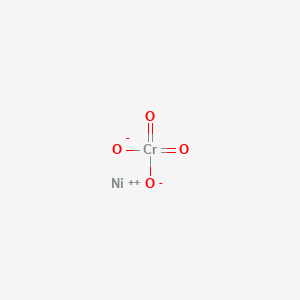

Nickel chromate is an inorganic compound with the chemical formula NiCrO₄. It is a dark maroon-colored powder that is very slightly soluble in water but soluble in hydrochloric acid. This compound is known for its high tolerance to heat and its potential to cause tumor formation and gene mutation, particularly in wildlife .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel chromate can be synthesized in the laboratory by heating a mixture of chromium(III) oxide and nickel oxide at temperatures between 700°C and 800°C under an oxygen pressure of 1000 atm. Alternatively, it can be produced at 535°C and 7.3 bar oxygen, but this reaction takes several days to complete. If the pressure is too low or the temperature too high but above 660°C, nickel chromium spinel (NiCr₂O₄) forms instead .

Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature and high-pressure conditions as laboratory synthesis. the process may be optimized for scale, efficiency, and cost-effectiveness. Hydrothermal techniques have also been explored for the production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel chromate undergoes several types of chemical reactions, including decomposition and complex formation. When heated at lower oxygen pressure around 600°C, this compound decomposes to form nickel chromite spinel, nickel oxide, and oxygen gas: [ 4 \text{NiCrO}_4 \rightarrow 2 \text{NiCr}_2\text{O}_4 + 2 \text{NiO} + 3 \text{O}_2 ]

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, which dissolves the compound. The decomposition reaction mentioned above occurs under specific temperature and pressure conditions .

Major Products Formed: The major products formed from the decomposition of this compound are nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen gas (O₂) .

Applications De Recherche Scientifique

Chemical and Industrial Applications

Nickel chromate is primarily utilized in industrial settings for several purposes:

- Electroplating : this compound is widely used in electroplating processes to enhance corrosion resistance and provide a decorative finish to metal surfaces. Its ability to form a protective layer makes it valuable in automotive and aerospace industries.

- Pigment Production : The compound serves as a pigment in paints and coatings due to its vibrant yellow color. It is particularly noted for its stability under UV light, making it suitable for outdoor applications.

- Catalysts : this compound is involved in catalytic processes, particularly in the synthesis of various organic compounds. Its catalytic properties are leveraged in reactions requiring oxidation or reduction processes.

- Corrosion Resistance : this compound is incorporated into alloys to improve their resistance to corrosion, especially in harsh environments such as marine or chemical processing settings .

Scientific Research Applications

This compound has been the subject of extensive research due to its biological effects and potential applications in green chemistry:

- Biological Studies : Research indicates that this compound can induce oxidative stress and DNA damage, which may lead to mutations and cancer. Studies have shown an association between exposure to nickel compounds and increased cancer risk, particularly lung cancer .

- Green Chemistry : Recent studies have explored nickel(II) chromite nanoparticles as eco-friendly catalysts for synthesizing pharmaceuticals. These nanoparticles demonstrate high efficiency under mild conditions, promoting sustainable chemical processes without toxic solvents .

Health Implications

The health risks associated with this compound exposure are significant:

- Carcinogenic Properties : this compound is classified as a potential human carcinogen. Epidemiological studies have linked occupational exposure to increased incidences of lung cancer and other respiratory diseases .

- Regulatory Concerns : Due to its hazardous nature, the use of this compound is regulated in many countries. Safety guidelines are established to limit exposure in industrial settings, emphasizing the need for protective measures for workers handling this compound .

Case Study 1: Corrosion Resistance in Alloys

A study investigated the effectiveness of nickel-based alloys in resisting corrosion under extreme conditions. It highlighted how integrating chromium into nickel alloys significantly enhances their durability against corrosive agents like chlorides, which are common in marine environments .

Case Study 2: Environmental Impact Assessment

Research focused on the environmental impact of this compound leaching from industrial sites revealed that contaminated soil and water sources posed serious health risks to local populations. The study advocated for remediation strategies to mitigate these effects and protect public health .

Comparative Analysis of this compound Applications

| Application Area | Description | Health Risks |

|---|---|---|

| Electroplating | Enhances corrosion resistance and aesthetic appeal of metals | Skin irritation, carcinogenic risk |

| Pigment Production | Used as a stable yellow pigment in paints | Respiratory issues upon inhalation |

| Catalysis | Acts as a catalyst in organic synthesis processes | Potential exposure risks |

| Corrosion Resistance | Improves durability of alloys in harsh environments | Long-term health effects |

Mécanisme D'action

The mechanism by which nickel chromate exerts its effects involves its interaction with biological molecules. The compound’s ions can cause oxidative stress and damage to DNA, leading to mutations and potentially tumor formation. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor .

Comparaison Avec Des Composés Similaires

Activité Biologique

Nickel chromate, a compound formed from nickel and chromium, is known for its significant biological activity and toxicity. This article explores its effects on biological systems, focusing on mechanisms of toxicity, cellular responses, and implications for human health.

This compound (NiCrO₄) is primarily used in industrial applications, including electroplating and the manufacturing of pigments. Its solubility in water varies, influencing its bioavailability and potential for biological activity. Chronic exposure to this compound can occur in occupational settings, leading to significant health risks.

1. Oxidative Stress

This compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Studies have shown that exposure to nickel and chromium compounds leads to distinct oxidative stress responses in various cell types:

- Gene Expression Changes : Research indicates that nickel exposure alters the expression of genes involved in oxidative stress responses. For instance, H4-II-E-C3 rat liver-derived cells exposed to nickel exhibited changes in gene expression patterns associated with oxidative stress and apoptosis .

- DNA Damage : While both nickel and chromium are genotoxic, evidence suggests that chromium primarily induces DNA damage. Nickel exposure is associated with hypoxic responses rather than direct DNA damage .

2. Epigenetic Modifications

This compound has been implicated in epigenetic changes that affect gene expression without altering the DNA sequence. This includes:

- Histone Modification : Nickel exposure has been shown to increase tri-methylation of histone H3 lysine 4 (H3K4), which is associated with active transcription . This modification can lead to alterations in gene expression patterns that may contribute to carcinogenesis.

- DNA Methylation : Exposure to chromium compounds has been linked to hypermethylation of tumor suppressor genes, further complicating the carcinogenic potential of these metals .

Case Studies and Epidemiological Evidence

Numerous studies have highlighted the health risks associated with this compound exposure:

- Lung Cancer Risk : A pooled analysis of 14 case-control studies indicated an increased risk of lung cancer associated with occupational exposure to nickel and hexavalent chromium. The odds ratios for lung cancer were significantly elevated for high cumulative exposures to these metals .

- Chronic Health Effects : Long-term exposure has been linked to respiratory issues, skin irritation, and systemic toxicity. In animal models, this compound exposure resulted in metabolic disturbances similar to diabetes, indicating broader systemic impacts .

Data Tables

| Biological Effect | This compound | Mechanism |

|---|---|---|

| Oxidative Stress | Induces ROS production | Alters mitochondrial function |

| DNA Damage | Limited evidence | Primarily attributed to chromium |

| Histone Modification | Increased H3K4 tri-methylation | Alters transcriptional activity |

| Lung Cancer Risk | Elevated odds ratios | Associated with occupational exposure |

Propriétés

IUPAC Name |

dioxido(dioxo)chromium;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Ni.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXAFUJMMYEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrNiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027437 | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.687 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14721-18-7 | |

| Record name | Chromic acid, nickel(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.